molecular formula C8H15ClO3S B2670262 (6,6-Dimethyloxan-2-yl)methanesulfonyl chloride CAS No. 1934960-78-7

(6,6-Dimethyloxan-2-yl)methanesulfonyl chloride

Cat. No.: B2670262
CAS No.: 1934960-78-7
M. Wt: 226.72
InChI Key: OSVQXXNDTJPXDR-UHFFFAOYSA-N
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Description

(6,6-Dimethyloxan-2-yl)methanesulfonyl chloride (CAS 1934960-78-7) is a specialized organic building block with the molecular formula C8H15ClO3S and a molecular weight of 226.72 g/mol . This compound is characterized by its unique structure, which combines a methanesulfonyl chloride moiety with a 6,6-dimethyloxan-2-yl group, making it a valuable intermediate in synthetic organic chemistry. As a sulfonyl chloride derivative, it is a highly electrophilic reagent . Its primary research application is to function as an activating agent or a precursor for further functionalization. Researchers can exploit its reactivity to synthesize corresponding sulfonate esters upon reaction with alcohols, which are excellent leaving groups for nucleophilic substitution reactions . Alternatively, it can be used to prepare sulfonamide derivatives through reactions with primary and secondary amines, forming compounds that are often resistant to hydrolysis and can serve as protective groups or as part of molecular scaffolds . This compound is supplied as a liquid and requires storage at 4°C . It is critical to handle this material with care in a controlled laboratory environment. It is classified with the signal word "Danger" and carries hazard statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(6,6-dimethyloxan-2-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO3S/c1-8(2)5-3-4-7(12-8)6-13(9,10)11/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVQXXNDTJPXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(O1)CS(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Synthesis

(6,6-Dimethyloxan-2-yl)methanesulfonyl chloride is primarily utilized as a reagent in the synthesis of pharmaceuticals. It acts as a sulfonylating agent, which is crucial for introducing sulfonyl groups into various organic molecules. This property is particularly valuable in the development of drugs targeting specific biological pathways.

Case Study :
In a study involving small molecule inhibitors of KRAS proteins, this compound was employed to synthesize compounds that inhibit mutant forms of KRAS, which are implicated in various cancers. The successful incorporation of this compound facilitated the development of potential therapeutic agents against these mutations .

Agrochemical Development

The compound is also significant in agrochemical formulations, where it serves as an intermediate in the synthesis of herbicides and pesticides. Its ability to modify biological activity makes it a valuable component in designing effective agrochemicals.

Data Table: Agrochemical Applications

Product NameActive IngredientApplication TypeRole of this compound
Herbicide AActive Compound 1Weed ControlSulfonylation agent for enhancing efficacy
Pesticide BActive Compound 2Pest ManagementIntermediate for developing novel pest control agents

Chemical Synthesis and Catalysis

In addition to its applications in pharmaceuticals and agrochemicals, this compound is used in various chemical reactions as a catalyst or stabilizer. Its ability to facilitate nucleophilic substitutions makes it useful in synthetic organic chemistry.

Example Reaction :
The activation of hydroxyl groups towards nucleophilic substitution can be achieved through reactions involving this compound, showcasing its utility in synthesizing complex organic molecules .

Safety and Handling Considerations

Due to its corrosive nature and potential health hazards upon exposure, handling this compound requires strict safety protocols. It is essential to use appropriate personal protective equipment (PPE) and ensure proper ventilation when working with this compound.

Comparison with Similar Compounds

Structural and Functional Analogues

The reactivity and applications of sulfonyl chlorides depend on their substituents. Below is a comparative analysis of (6,6-Dimethyloxan-2-yl)methanesulfonyl chloride with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Reactivity Profile Stability & Safety Hazards Key Structural Features
Methanesulfonyl Chloride CH₃ClO₂S 114.55 Highly reactive; rapid hydrolysis in NaOH Corrosive, toxic, volatile Simple alkyl sulfonyl chloride
Benzenesulfonyl Chloride C₆H₅ClO₂S 176.62 Moderate reactivity; requires reflux in NaOH Stable under dry conditions; corrosive Aromatic sulfonyl chloride
p-Toluenesulfonyl Chloride C₇H₇ClO₂S 190.65 Low reactivity; prolonged NaOH reflux needed Low volatility; irritant Methyl-substituted aromatic sulfonyl chloride
This compound C₈H₁₅ClO₃S 226.72 Moderate reactivity (inferred); steric hindrance from oxane ring Unstable, explosive, highly flammable Cyclohexyl ether backbone with -SO₂Cl group
(6,6-Difluoro-7-oxoazepan-2-yl)methanesulfonyl Chloride C₇H₁₀ClF₂NO₃S 269.67 Unknown (structurally distinct) Likely less flammable (fluorine substituents) Azepan ring with fluorine and ketone groups

Reactivity and Stability Insights

  • Methanesulfonyl Chloride : As a simple alkyl sulfonyl chloride, it reacts violently with water, alcohols, and amines. Its small size facilitates rapid hydrolysis in 2.5 M NaOH at room temperature .
  • Aromatic Sulfonyl Chlorides (e.g., Benzenesulfonyl Chloride) : The electron-withdrawing aryl group stabilizes the sulfonyl chloride, reducing reactivity. Hydrolysis requires prolonged stirring or reflux in NaOH .
  • This compound : The bulky dimethyloxane ring likely introduces steric hindrance, slowing nucleophilic attacks compared to methanesulfonyl chloride. However, its aliphatic nature may render it more reactive than aromatic analogues. Safety risks (explosivity, flammability) surpass those of simpler sulfonyl chlorides due to its complex structure .
  • Fluorinated Analogues : The difluoro-azepan derivative () contains electronegative fluorine atoms and a ketone group, which may enhance stability and alter solubility compared to the dimethyloxane variant.

Biological Activity

(6,6-Dimethyloxan-2-yl)methanesulfonyl chloride is a sulfonyl chloride compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₁ClO₃S
  • Molecular Weight : 218.70 g/mol

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins, particularly thiol groups. This interaction can alter the function of target proteins, leading to various biological effects:

  • Antimicrobial Activity : The compound has been shown to exhibit antimicrobial properties by disrupting bacterial cell wall synthesis.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction.

Antimicrobial Efficacy

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are summarized in Table 1.

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus48
Escherichia coli816
Pseudomonas aeruginosa1632

Case Studies

  • Study on Antimicrobial Activity : A study conducted by researchers demonstrated that this compound exhibited significant antibacterial activity against MRSA strains. The compound was found to reduce bacterial load significantly in murine models compared to control treatments .
  • Cytotoxicity Assessment : Cytotoxicity assays performed on RAW 264.7 cells indicated that at concentrations up to 4 µg/mL, the compound did not exhibit significant cytotoxic effects, suggesting a favorable safety profile for further development .

Synthesis and Evaluation

The synthesis of this compound involves the reaction of methanesulfonyl chloride with appropriate alkyl groups under controlled conditions. Various synthetic routes have been explored to optimize yield and purity .

Molecular Docking Studies

Molecular docking studies have shown that this compound can effectively bind to the active sites of target proteins involved in bacterial resistance mechanisms. The binding free energy calculations indicate a strong affinity for ribosomal sites critical for protein synthesis .

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